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molecular formula C12H9ClN4O B8781537 2-chloro-6-phenylmethyloxy-1H-purine CAS No. 104121-30-4

2-chloro-6-phenylmethyloxy-1H-purine

Cat. No. B8781537
M. Wt: 260.68 g/mol
InChI Key: XKVATRYEPITAPH-UHFFFAOYSA-N
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Patent
US05393755

Procedure details

2,6-dichloropurine (0.30 g, 1.6 mmol) is added to a mixture of benzyl alcohol (0.19 g, 1.8 mmol) and 60% sodium hydride (0.13 g, 3.3 mmol) in DMF (8 ml) at room temperature (RT). After 1 hr, the reaction is heated to 60° C. for 18 hr, cooled to RT and dilute HCl is added to adjust the pH to 5. The mixture is extracted with EtOAc/THF 1:1, and the organic layer is dried over sodium sulfate, filtered and concentrated to give a solid. This is recrystallized from EtOAc/hexane to give the title compound, mp. 195°-196° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[CH2:12]([OH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[H-].[Na+].Cl>CN(C=O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([O:19][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
0.19 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
0.13 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc/THF 1:1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
This is recrystallized from EtOAc/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=C2NC=NC2=N1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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